REACTION_CXSMILES
|
C[O:2][C:3](=[O:16])[C:4]1[CH:9]=[CH:8][C:7]([C:10]2[CH:15]=[CH:14][CH:13]=[CH:12][N:11]=2)=[CH:6][CH:5]=1>CO.[OH-].[Na+]>[N:11]1[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=1[C:7]1[CH:8]=[CH:9][C:4]([C:3]([OH:16])=[O:2])=[CH:5][CH:6]=1 |f:2.3|
|
Name
|
|
Quantity
|
12.85 g
|
Type
|
reactant
|
Smiles
|
COC(C1=CC=C(C=C1)C1=NC=CC=C1)=O
|
Name
|
|
Quantity
|
125 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
67 mL
|
Type
|
solvent
|
Smiles
|
[OH-].[Na+]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The resulting solution is partially concentrated by evaporation
|
Type
|
EXTRACTION
|
Details
|
the aqueous residue is extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The title compound precipitates out and
|
Type
|
FILTRATION
|
Details
|
can be filtered off
|
Type
|
WASH
|
Details
|
washed with water
|
Name
|
|
Type
|
|
Smiles
|
N1=C(C=CC=C1)C1=CC=C(C(=O)O)C=C1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |